molecular formula C12H19N5O B2952349 N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2199755-66-1

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2952349
CAS No.: 2199755-66-1
M. Wt: 249.318
InChI Key: VABYAFDRDAHZSW-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic small molecule designed for pharmaceutical and chemical biology research. Its structure incorporates two pharmaceutically privileged motifs: an azetidine ring and a 1,2,3-triazole. The 1,2,3-triazole ring is highly valued in medicinal chemistry for its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which can facilitate effective binding to biological targets . This ring system is known to mimic amide bonds yet offers superior resistance to enzymatic degradation, making it a key bioisostere in drug design . The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the three-dimensionality of the molecule and can influence its pharmacokinetic properties. The strategic fusion of these rings into a single architecture makes this compound a valuable chemical tool for constructing diverse compound libraries. Researchers can utilize this scaffold to explore new chemical space in the pursuit of bioactive molecules. Its primary applications include serving as a core building block in medicinal chemistry campaigns, a potential intermediate for the synthesis of more complex target structures, and a starting point for screening against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h6-7,10-11H,1-5,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYAFDRDAHZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction Huisgen cycloaddition or click chemistry . This reaction is often catalyzed by copper(I) salts and can be performed in aqueous or organic solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.

Biology: In biological research, this compound has been explored for its potential as a biological probe or inhibitor . Its ability to interact with various biomolecules makes it a valuable tool in studying biological processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties . Its triazole core is known to exhibit activity against a range of pathogens and cancer cells.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and materials . Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact targets and pathways involved vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate)
  • Key Features: Oxazolidinone backbone with triazole and fluorophenyl groups.
  • Stability: Degrades in simulated gastric fluid due to hydrolysis of the oxazolidinone ring .
  • Activity: Oxazolidinones are known for antibacterial activity, but instability limits therapeutic use.
Compound 1b (tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate)
  • Key Features : Similar to 1a but with a methyl-substituted triazole.
  • Stability : Improved metabolic stability compared to 1a but still degrades in acidic conditions .
Estradiol-Triazole Hybrid (2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride)
  • Key Features : Triazole-linked estradiol derivative synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Stability : Stable under standard conditions; deprotection with HCl yields >95% pure product .
  • Activity : Designed for targeted hormone therapy, leveraging triazole’s bioorthogonal reactivity.
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
  • Key Features: Azetidine replaces oxazolidinone/estradiol; cyclohexyl group enhances steric bulk.
  • Advantages: Stability: Azetidine’s smaller ring size and reduced ring strain may improve metabolic stability compared to oxazolidinones . Synthetic Feasibility: Likely synthesized via CuAAC (standard for triazoles), ensuring regioselectivity and high yields . Pharmacokinetics: Cyclohexyl group may improve membrane permeability and reduce rapid clearance.

Comparative Data Table

Property This compound Compound 1a Compound 1b Estradiol-Triazole Hybrid
Core Structure Azetidine Oxazolidinone Oxazolidinone Estradiol
Triazole Substitution 1H-1,2,3-triazol-1-yl 1H-1,2,3-triazol-1-yl 4-methyl-1H-1,2,3-triazol-1-yl 1H-1,2,3-triazol-1-yl
Stability Likely stable (azetidine rigidity) Unstable in gastric fluid Moderately unstable Stable under standard conditions
Synthetic Method CuAAC (inferred) Mitsunobu reaction Mitsunobu reaction CuAAC
Bioactivity Potential enzyme inhibition (inferred from triazole) Antibacterial (limited) Antibacterial (limited) Hormone-targeted therapy
Lipophilicity High (cyclohexyl group) Moderate High (methyl triazole) Moderate

Key Research Findings

  • Triazole Role : The 1,2,3-triazole moiety is critical for hydrogen bonding and metal coordination, enhancing interactions with biological targets like carbonic anhydrase-II .
  • Synthetic Efficiency : CuAAC remains the gold standard for triazole synthesis, achieving >95% yields in structurally complex hybrids .

Biological Activity

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 2097968-98-2

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. The presence of the triazole ring is crucial for its interaction with biological targets, enhancing its binding affinity and selectivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.65Induction of apoptosis via caspase activation
HCT-116 (colon cancer)2.41Cell cycle arrest in G1 phase
HeLa (cervical cancer)1.50Inhibition of HDAC activity

These results indicate that the compound may trigger apoptosis and inhibit cell proliferation in cancer cells.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. In vitro studies have indicated its ability to inhibit specific carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Enzyme K_i (nM) Selectivity
hCA IX89Selective inhibition over hCA II
hCA II750Moderate selectivity

This selectivity can be advantageous in reducing side effects associated with broader-spectrum inhibitors.

Study 1: Antitumor Effects

In a study assessing the antitumor effects of this compound on MCF-7 cells, researchers observed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in caspase 3/7 activities after treatment with the compound, confirming its role as an apoptosis inducer.

Study 2: In Vivo Efficacy

An animal model study evaluated the in vivo efficacy of the compound against tumor growth. Mice bearing tumors were treated with varying doses of this compound. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor progression.

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